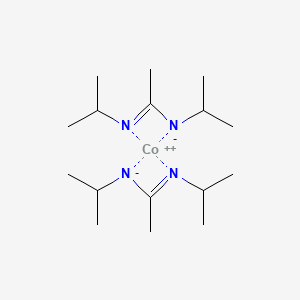
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2, min. 98% (99.999%-Co)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2, min. 98% (99.999%-Co) PURATREM” is a compound with the CAS Number: 177099-51-3 . It is used for the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using this compound and formic acid as precursors .
Molecular Structure Analysis
The molecular formula of this compound is C20H40CoN4 . It has a formula weight of 395.49 . The exact mass is 395.258484 .Chemical Reactions Analysis
This compound is used in the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using this compound and formic acid as precursors .Physical And Chemical Properties Analysis
This compound appears as dark green-blue crystals . It is air sensitive . The density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Atomic Layer Deposition (ALD)
“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in the atomic layer deposition (ALD) of cobalt-containing films . ALD is a gas-phase deposition technique that enables the control of the amount of deposited material down to the atomic level . This compound, in combination with formic acid as precursors, has been used to develop a new thermal ALD process .
Chemical Vapor Deposition (CVD)
This compound is also used in the chemical vapor deposition (CVD) of cobalt-containing films . CVD is a deposition method used to produce high quality, high-performance, solid materials, typically in the semiconductor industry .
Pulsed Chemical Vapor Deposition (PCVD)
“Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in pulsed chemical vapor deposition (PCVD) processes . PCVD is a type of CVD where the metal precursor vapor is pulsed into the deposition chamber .
Fabrication of Nickel and Nickel Carbide Thin Films
Interestingly, a similar compound, “bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II)”, has been used for the vapor deposition (ALD and CVD) of nickel-containing films . It’s plausible that “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” could be explored for similar applications.
Synthesis of Novel Nanostructured Materials
The ALD and its organic counterpart molecular layer deposition (MLD), have opened up attractive avenues for the synthesis of novel nanostructured materials . Given its use in ALD, “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” could potentially be used in the synthesis of such materials .
Potential Applications in Catalysis, Energy Storage, and Health
While most ALD processes were developed and optimized for semiconductor technology, these might not be optimal for applications in fields such as catalysis, energy storage, and health . As “Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2” is used in ALD, it could potentially be explored for these applications .
Wirkmechanismus
Target of Action
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is primarily used in the field of material science, particularly in the vapor deposition (ALD and CVD) of cobalt-containing films . Its primary target is the substrate on which the cobalt-containing film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the substrate surface in a sequential, self-limiting manner. This allows for the precise control of the film thickness at the atomic level .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit cobalt-containing films on substrates .
Result of Action
The result of the action of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is the formation of high-quality, uniform cobalt-containing films. These films are used in various applications, including the fabrication of semiconductors .
Action Environment
The action of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is influenced by several environmental factors. The compound is air-sensitive, indicating that it must be handled and stored under conditions that minimize exposure to air . Additionally, the temperature and pressure conditions of the ALD or CVD process can significantly affect the quality of the deposited film .
Eigenschaften
IUPAC Name |
cobalt;N,N'-ditert-butylethane-1,2-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20N2.Co/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRFFVLCILIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40CoN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 | |
CAS RN |
177099-51-3 |
Source


|
| Record name | (T-4)-Bis[N,N'-1,2-ethanediylidenebis[2-methyl-2-propanamine]]cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)







![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
